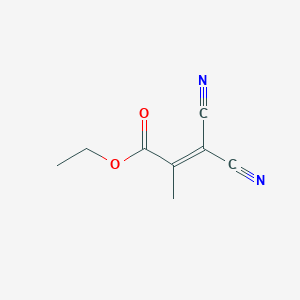
Tetracene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracene-2,3-dicarbonitrile is an organic compound with the molecular formula C20H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 2 and 3 positions of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetracene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with cyanating agents. One common method includes the use of 2,3-dibromonaphthalene as a starting material, which undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Tetracene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of naphthalenediimines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaCN in DMF, Grignard reagents in ether.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Naphthalenediimines.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Tetracene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetracene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can induce apoptosis in cancer cells. The cyano groups in the compound also play a crucial role in its reactivity, facilitating interactions with various biomolecules .
Comparación Con Compuestos Similares
- 1,2-Dicyanobenzene
- 1,4-Dicyanobenzene
- 2,3-Naphthalenedicarbonitrile
- 2,3-Naphthalocyanine
Comparison: Compared to other similar compounds, Tetracene-2,3-dicarbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science. Additionally, its ability to intercalate into DNA sets it apart from other dicyano compounds, highlighting its potential in medicinal chemistry .
Propiedades
Número CAS |
127587-54-6 |
|---|---|
Fórmula molecular |
C20H10N2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
tetracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H10N2/c21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22/h1-10H |
Clave InChI |
NCXFOOVVESLXRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C=C(C(=CC4=CC3=CC2=C1)C#N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine](/img/structure/B8628229.png)







![benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate](/img/structure/B8628287.png)



